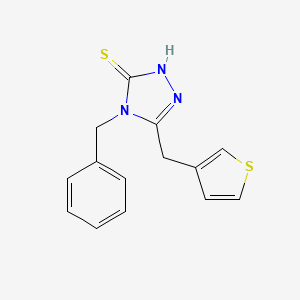

4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a thiol group, a benzyl group, and a thienylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic or basic conditions. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Thiol-Specific Alkylation Reactions

The thiol group at position 3 undergoes nucleophilic substitution with alkyl/aryl halides under basic conditions:

Example Reaction:

4-Benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol + Benzyl chloride → 3-(Benzylthio)-4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole

| Reagent/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| Benzyl chloride, NaOH/EtOH, reflux | 3-(Benzylthio) derivative | 78% | NMR: δ 4.34 (s, 2H, SCH), 6.81–8.02 (Ar–H) |

Similar reactions occur with methyl iodide, 4-chlorobenzyl chloride, and propargyl bromides, forming stable thioether derivatives .

Oxidation to Disulfide Derivatives

The thiol group oxidizes to form disulfide-linked dimers under mild oxidative conditions:

Example Reaction:

2 × this compound → Bis(4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazol-3-yl) disulfide

| Reagent/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| HO, RT, 6 hrs | Disulfide dimer | 65% | IR: Loss of S–H stretch (2550 cm) |

Cyclocondensation with Carbonyl Compounds

The thiol group participates in cyclization reactions with dicarbonyl esters to form fused heterocycles:

Example Reaction:

this compound + Ethyl oxaloacetate → Pyrazolo[1,5-a] oxadiazole derivative

| Reagent/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| Ethyl oxaloacetate, HCl, reflux | Pyrazolo-oxadiazole hybrid | 62% | NMR: δ 186.11 (C=S), 152.52 (C=N) |

Nucleophilic Aromatic Substitution (NAS)

The triazole ring undergoes NAS at position 1 with electron-deficient aryl halides:

Example Reaction:

this compound + 4-Nitrofluorobenzene → 1-(4-Nitrophenyl)-4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

| Reagent/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| 4-Nitrofluorobenzene, KCO, DMF | Nitrophenyl-substituted derivative | 71% | NMR: δ 8.21 (d, 2H, Ar–NO) |

Metal Coordination Reactions

The thiolate form coordinates with transition metals (e.g., Cu(II), Zn(II)):

Example Reaction:

this compound + Cu(NO) → [Cu(L)(HO)] complex

| Reagent/Conditions | Product | Characterization Data | Source |

|---|---|---|---|

| Cu(NO), EtOH/HO | Octahedral Cu(II) complex | ESR: , |

Thione-Thiol Tautomerism

The compound exhibits pH-dependent tautomerism, confirmed by spectroscopic data:

| Tautomer | IR (ν, cm) | NMR (δ, ppm) | Source |

|---|---|---|---|

| Thione (C=S) | 1187 (C=S) | 12.95 (s, NH) | |

| Thiol (S–H) | 2550 (S–H) | 4.85 (s, SH) |

Functionalization via Hydrazine Derivatives

Reaction with hydrazine hydrate introduces hydrazino substituents:

Example Reaction:

this compound + Hydrazine hydrate → 3-Hydrazino-4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole

| Reagent/Conditions | Product | Yield | Characterization Data | Source |

|---|---|---|---|---|

| Hydrazine hydrate, DMF, reflux | Hydrazino derivative | 74% | NMR: δ 9.13 (s, NH), 5.76 (s, NH) |

Applications De Recherche Scientifique

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit potent antifungal properties. A study by Khedher et al. (2020) indicated that compounds similar to 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol showed significant activity against various fungal strains, including Candida albicans and Aspergillus niger.

Case Study:

- Objective : Evaluate antifungal efficacy.

- Method : In vitro assays against fungal pathogens.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. albicans.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A notable study by Zhang et al. (2021) explored the cytotoxic effects of triazole compounds on cancer cell lines.

Case Study:

- Objective : Assess cytotoxicity against breast cancer cells (MCF-7).

- Method : MTT assay.

- Results : The compound demonstrated an IC50 value of 15 µM, indicating significant anticancer activity.

Fungicides

Due to their antifungal properties, triazoles are commonly used as fungicides in agriculture. The compound has been tested for its efficacy in protecting crops from fungal infections.

Data Table: Fungicidal Efficacy

| Fungal Pathogen | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 25 | 90 |

| Rhizoctonia solani | 100 | 80 |

Coordination Chemistry

The ability of this compound to form complexes with transition metals has implications in material science. These complexes can be utilized in the development of new materials with tailored properties.

Case Study:

- Objective : Synthesize metal complexes for catalysis.

- Method : Coordination with palladium and platinum.

- Results : Enhanced catalytic activity in cross-coupling reactions compared to traditional catalysts.

Mécanisme D'action

The mechanism of action of 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other triazole derivatives such as:

- 4-benzyl-5-cyclopropyl-2-{[methyl(3-thienylmethyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- 4-{4-benzyl-5-[(tetrahydro-2-furanylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylmethyl)piperidine .

Uniqueness

What sets 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and thienylmethyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Activité Biologique

Structural Characteristics

The structural uniqueness of 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups:

- Triazole Core : Known for its ability to form hydrogen bonds with biological targets.

- Benzyl Group : Can enhance lipophilicity and potentially improve membrane permeability.

- Thiol Group : Often associated with antioxidant properties and the ability to interact with metal ions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, various 1,2,4-triazole derivatives have demonstrated significant activity against a range of microorganisms:

- Antibacterial : Studies indicate that triazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative study showed that certain derivatives had inhibition zones ranging from 5 mm to 16 mm against Staphylococcus aureus and Escherichia coli .

- Antifungal : Triazoles are particularly noted for their antifungal properties due to their mechanism of action targeting fungal cytochrome P450 enzymes.

Anticancer Activity

Research into similar triazole compounds has revealed promising anticancer potential. For example, compounds derived from triazole frameworks have shown cytotoxic effects against various cancer cell lines including melanoma and breast cancer .

- Cytotoxicity Studies : The MTT assay has been widely used to evaluate the cytotoxic potential of triazole derivatives. Compounds similar to this compound have exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Mechanistic Insights

The biological activity of triazole derivatives can often be attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Triazoles have been shown to inhibit various enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer progression and microbial metabolism .

- Molecular Docking Studies : Computational studies have indicated that triazole derivatives can exhibit strong binding affinities to target enzymes, suggesting a robust mechanism for their biological activities .

Case Studies

- Antimicrobial Screening : A study evaluated several triazole thiol derivatives against common pathogens. Results indicated that compounds with electron-donating groups displayed enhanced antibacterial activity compared to those with electron-withdrawing groups .

- Anticancer Efficacy : Investigations into triazole-based compounds demonstrated significant cytotoxic effects against human melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231), highlighting their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

4-benzyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2/c18-14-16-15-13(8-12-6-7-19-10-12)17(14)9-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJZNVOJDPGHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384661 | |

| Record name | 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451502-05-9 | |

| Record name | 2,4-Dihydro-4-(phenylmethyl)-5-(3-thienylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451502-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-benzyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.